(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide
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Overview
Description
(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide is a complex organic compound characterized by multiple chiral centers and deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide involves several steps, including the preparation of chiral intermediates and the incorporation of deuterium atoms. One common approach is the use of stereospecific reactions starting from carbohydrate sources, such as D-gulonic acid γ-lactone and D-glucono-δ-lactone . These intermediates undergo a series of selective transformations to yield the desired stereoisomers with high optical purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of flow microreactor systems for efficient and sustainable synthesis . These systems allow for precise control of reaction parameters, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like products.
Reduction: Reduction reactions can convert the compound back to its original state from oxidized forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbate . Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can regenerate the original compound.
Scientific Research Applications
(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in cellular processes and metabolic pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs.
Industry: Utilized in the production of high-value chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide involves its interaction with specific molecular targets and pathways. The compound can modulate cellular functions by affecting biofilm formation and virulence in bacteria . It may also influence metabolic processes by interacting with enzymes and other proteins involved in key pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, which shares similar stereochemical features.
(2R,3R)-Dihydroquercetin: A flavonoid with antioxidant properties, structurally related through its chiral centers.
Uniqueness
(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide is unique due to the presence of multiple deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it particularly valuable for research and industrial applications where isotopic labeling is beneficial.
Properties
Molecular Formula |
C34H69NO4 |
---|---|
Molecular Weight |
565.0 g/mol |
IUPAC Name |
(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33+/m0/s1/i2D3,4D2,6D2,8D2 |
InChI Key |
NQXMVCBJWMTLGK-ISBBZEKYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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